An In-depth Technical Guide to 5-Bromoquinazolin-2-amine: Chemical Properties and Structure
An In-depth Technical Guide to 5-Bromoquinazolin-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 5-Bromoquinazolin-2-amine. The information is curated for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.
Chemical Identity and Physical Properties
5-Bromoquinazolin-2-amine is a halogenated derivative of the quinazoline scaffold, a heterocyclic aromatic compound that forms the core of many biologically active molecules. The presence of the bromine atom and the amino group at specific positions significantly influences its chemical reactivity and potential pharmacological activity.
Table 1: Physical and Chemical Properties of 5-Bromoquinazolin-2-amine
| Property | Value | Source/Method |
| CAS Number | 181871-83-0 | Chemical Abstracts Service |
| Molecular Formula | C₈H₆BrN₃ | - |
| Molecular Weight | 224.06 g/mol | - |
| Predicted Boiling Point | 425.3 ± 37.0 °C at 760 mmHg | Prediction |
| Predicted Density | 1.7 ± 0.1 g/cm³ | Prediction |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Chemical Structure
The structure of 5-Bromoquinazolin-2-amine features a pyrimidine ring fused to a benzene ring, with a bromine atom substituted at the 5th position and an amine group at the 2nd position.
Structure:
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for 5-Bromoquinazolin-2-amine
| Spectroscopy | Predicted Peaks and Features |
| ¹H NMR | Aromatic protons on the quinazoline ring are expected to appear as multiplets in the range of δ 7.0-8.5 ppm. The protons of the amino group (-NH₂) will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons of the quinazoline ring are expected in the δ 110-160 ppm region. The carbon bearing the amino group (C2) and the carbon bearing the bromine atom (C5) will show characteristic shifts influenced by these substituents. |
| IR Spectroscopy | - N-H stretch: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[1][2] - C=N stretch: A peak around 1620-1680 cm⁻¹ corresponding to the quinazoline ring system. - C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 223 and [M+2]⁺ at m/z 225 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation may involve the loss of HCN or other small neutral molecules from the quinazoline ring.[3][4] |
Experimental Protocols: Synthesis of 2-Aminoquinazolines
While a specific protocol for the synthesis of 5-Bromoquinazolin-2-amine is not explicitly detailed in the reviewed literature, a general and widely applicable method involves the cyclization of an appropriately substituted 2-aminobenzonitrile. The following is a plausible experimental protocol adapted from known syntheses of 2-aminoquinazoline derivatives.[5][6]
Proposed Synthesis of 5-Bromoquinazolin-2-amine from 2-Amino-6-bromobenzonitrile
This synthesis involves the reaction of 2-amino-6-bromobenzonitrile with a source of the C2-N unit, such as cyanamide, in the presence of a catalyst.
Workflow Diagram:
Caption: A logical workflow for the proposed synthesis of 5-Bromoquinazolin-2-amine.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-bromobenzonitrile (1.0 eq), cyanamide (1.2 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Extraction and Washing: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] Many quinazoline-based drugs function as inhibitors of key signaling enzymes, particularly tyrosine kinases involved in cell proliferation and angiogenesis.
Given its structural similarity to known kinase inhibitors, 5-Bromoquinazolin-2-amine is a candidate for investigation as an inhibitor of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11][12][13] Inhibition of these pathways can disrupt tumor growth and vascularization.
EGFR and VEGFR-2 Signaling Pathways:
The following diagram illustrates the simplified signaling cascades of EGFR and VEGFR-2 and the potential point of inhibition by a quinazoline-based inhibitor.
Caption: Potential inhibition of EGFR and VEGFR-2 signaling by 5-Bromoquinazolin-2-amine.
This guide serves as a foundational resource for researchers interested in 5-Bromoquinazolin-2-amine. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate its biological activity and therapeutic potential.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mediresonline.org [mediresonline.org]
- 8. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
